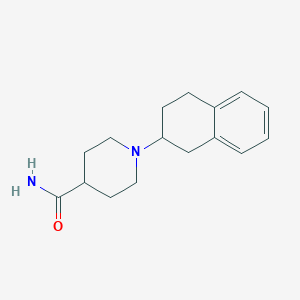
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide, also known as TAN-67, is a synthetic compound that has been extensively researched for its potential use in the treatment of addiction and pain. TAN-67 is a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. This receptor is involved in the regulation of pain, mood, and addiction, making TAN-67 a promising candidate for the development of new treatments for these conditions.
作用机制
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. Activation of this receptor can produce a variety of effects, including analgesia, sedation, and dysphoria. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has a high affinity for the kappa opioid receptor, which allows it to produce potent effects at low doses.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide produces a variety of biochemical and physiological effects in the body. It has been shown to decrease dopamine release in the brain, which may contribute to its ability to reduce the rewarding effects of drugs of abuse. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. This activation can lead to increased levels of stress hormones, such as cortisol.
实验室实验的优点和局限性
One advantage of using 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the kappa opioid receptor, which allows for potent effects at low doses. However, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is a synthetic compound that requires specialized knowledge and equipment for its synthesis and handling. Additionally, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet fully understood.
未来方向
There are several potential future directions for research on 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide. One area of interest is the development of new treatments for addiction and pain based on the kappa opioid receptor system. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide may also be useful in the study of the neurobiology of addiction and pain. Further studies are needed to fully understand the safety and efficacy of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in humans, as well as its potential for use in clinical settings.
合成方法
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydronaphthalene with piperidinecarboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is complex and requires specialized knowledge and equipment.
科学研究应用
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for addiction and pain. In animal studies, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and to decrease withdrawal symptoms in opioid-dependent animals. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has also been shown to have analgesic effects in animal models of pain.
属性
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c17-16(19)13-7-9-18(10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-4,13,15H,5-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDIBHBQBPEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)

![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)
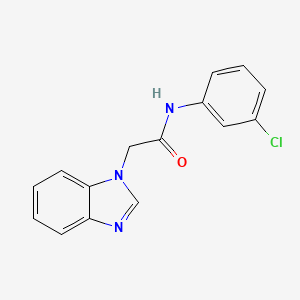
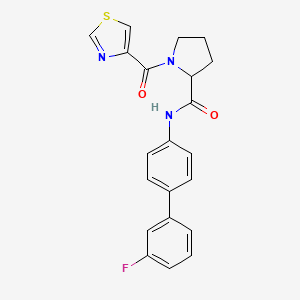
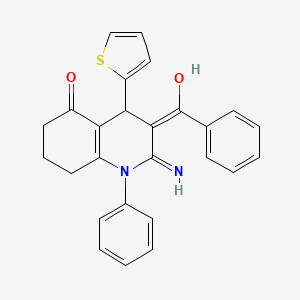
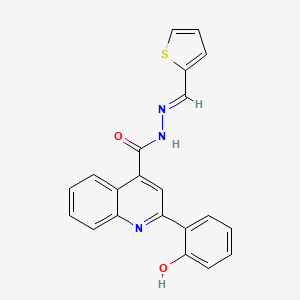
![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)